Campsiketalin

Description

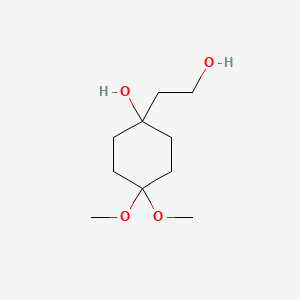

Campsiketalin is a chemical compound with the molecular formula C₁₀H₂₀O₄ and a molecular weight of 204.26 g/mol (calculated from its formula). It is primarily utilized in biochemical research, specifically in enzyme-linked immunosorbent assays (ELISA) for detecting antibodies such as Salmonella in pigs . The compound is supplied as part of ELISA kits (96T/48T formats) and requires storage at 2–8°C with a shelf life of 6 months .

Properties

Molecular Formula |

C10H20O4 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-4,4-dimethoxycyclohexan-1-ol |

InChI |

InChI=1S/C10H20O4/c1-13-10(14-2)5-3-9(12,4-6-10)7-8-11/h11-12H,3-8H2,1-2H3 |

InChI Key |

DOKCJLOUSAOWIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCC(CC1)(CCO)O)OC |

Origin of Product |

United States |

Preparation Methods

Campsiketalin can be synthesized through various chemical routes. One common method involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . This solution can then be further diluted and mixed with other solvents such as polyethylene glycol (PEG300), Tween 80, and distilled water to prepare the final working solution .

Chemical Reactions Analysis

Campsiketalin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Campsiketalin has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is utilized in studies related to cellular processes and molecular biology.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Campsiketalin involves its interaction with specific molecular targets and pathways. It is known to interfere with DNA replication and cell division processes, making it a potential candidate for cancer research. The exact molecular targets and pathways are still under investigation, but its ability to inhibit tumor cell growth is a key area of interest.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Storage Conditions | Shelf Life | Primary Application |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₂₀O₄ | 204.26 | 95.0 | 2–8°C | 6 months | Pig Salmonella antibody ELISA |

| Dinitolmide | C₈H₇N₃O₅ | 225.16 | 98.0 | Not Reported | Not Reported | Antiprotozoal agent; ELISA kits |

| Chrysophanol 8-O-glucoside | C₂₁H₂₀O₉ | 416.38 | Not Reported | Room Temperature | Not Reported | Plant extract; biochemical assays |

| Candesartan | C₂₄H₂₀N₆O₃ | 440.45 | 98.0 | 2–8°C | 6 months | Angiotensin receptor blocker; ELISA components |

Structural Comparison

- This compound vs. Dinitolmide: While this compound (C₁₀H₂₀O₄) is a smaller, oxygen-rich molecule, Dinitolmide (C₈H₇N₃O₅) contains nitro (NO₂) and amide groups, which enhance its stability in aqueous environments. This structural divergence suggests different reactivity profiles: this compound may act as a hydrophilic scaffold, whereas Dinitolmide’s nitro groups could facilitate redox-based signaling in assays .

- This compound vs. Chrysophanol 8-O-glucoside: The latter (C₂₁H₂₀O₉) is a glycoside with a larger aromatic backbone, offering UV-vis absorption properties useful in spectrophotometric detection. This compound’s lack of conjugated double bonds limits its optical utility but may enhance solubility in aqueous buffers .

Functional Comparison

- ELISA Applications : this compound and Candesartan (C₂₄H₂₀N₆O₃) are both used in ELISA workflows, but Candesartan’s role is better characterized as a competitive antigen or calibration standard due to its high affinity for specific receptors . This compound’s exact mechanism remains unclear, though its consistent presence in Salmonella kits implies specificity for bacterial epitopes .

- Stability and Storage: this compound and Candesartan share similar storage requirements (2–8°C, 6-month shelf life), whereas Chrysophanol 8-O-glucoside is stable at room temperature, reflecting differences in degradation pathways (e.g., hydrolysis sensitivity) .

Research Findings and Limitations

Efficacy in Assays

- This compound’s 95% purity (as reported in commercial kits) is sufficient for routine ELISA use, though lower than Dinitolmide’s 98%, which may reduce non-specific binding in high-sensitivity applications .

- No peer-reviewed studies directly evaluate this compound’s performance metrics (e.g., limit of detection, cross-reactivity). By contrast, Candesartan’s pharmacokinetic properties are well-documented, enabling its repurposing in diagnostic contexts .

Knowledge Gaps

- LogP and Solubility : this compound’s partition coefficient (LogP) and solubility data are absent from public sources, hindering predictions of its behavior in organic-aqueous systems .

Biological Activity

Campsiketalin, a naturally occurring compound derived from Campsis grandiflora, belongs to the class of cyclohexylethanoids. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and insect pest management. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Reactivity

This compound's unique structure contributes significantly to its biological activities. It is characterized by multiple functional groups that facilitate various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for understanding its stability and reactivity in different environments, which in turn influences its biological interactions.

Anti-Cancer Properties

This compound exhibits potential anti-cancer properties by interfering with DNA replication and cell division processes in tumor cells. The compound targets specific enzymes involved in DNA synthesis, particularly topoisomerases, leading to cell cycle arrest and apoptosis. Research indicates that this compound can inhibit the growth of various cancer cell lines by disrupting their normal function.

Table 1: Summary of Anti-Cancer Activities of this compound

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | Inhibition of growth | Topoisomerase inhibition |

| MCF-7 (breast cancer) | Induction of apoptosis | Disruption of DNA replication |

| A549 (lung cancer) | Cell cycle arrest | Targeting cell division pathways |

Insecticidal Activity

In addition to its anti-cancer effects, this compound has been studied for its insecticidal properties. It acts as a sodium channel blocker in insects, disrupting nerve impulse transmission essential for coordinated movement. Laboratory tests have demonstrated its effectiveness against various pests, including fruit flies and cockroaches.

Table 2: Insecticidal Efficacy of this compound

| Insect Species | Efficacy (%) | Mechanism |

|---|---|---|

| Drosophila melanogaster (fruit fly) | 85% | Sodium channel blockade |

| Periplaneta americana (cockroach) | 90% | Disruption of nerve impulses |

| Reticulitermes flavipes (termite) | 75% | Affects muscle function via nerve disruption |

Comparative Studies

This compound's biological activities are comparable to other flavonoids such as quercetin and naringenin. While these compounds share antioxidant and anti-inflammatory properties, this compound is distinguished by its specific mechanisms targeting DNA replication and cell division in cancer cells.

Table 3: Comparison of Biological Activities

| Compound | Anti-Cancer Activity | Insecticidal Activity |

|---|---|---|

| This compound | Yes | Yes |

| Quercetin | Moderate | No |

| Naringenin | Low | Moderate |

Case Studies

Recent studies have highlighted the potential applications of this compound in clinical settings. For instance, a case study involving advanced cancer patients indicated that compounds like this compound could enhance the efficacy of standard treatments by targeting specific cellular pathways involved in tumor growth

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.